Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” is represented by the InChI code1S/C12H17NO4.ClH/c1-15-10-4-9 (5-11 (6-10)16-2)7-13-8-12 (14)17-3;/h4-6,13H,7-8H2,1-3H3;1H
. The molecular weight of this compound is 275.73 . Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” include a molecular weight of 275.73 . The compound is in powder form and should be stored at room temperature .Scientific Research Applications
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Pharmaceutical Research : Compounds with an indole nucleus, which is similar to the structure of your compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
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Organic Synthesis : (3,5-Dimethoxyphenyl)acetic acid, which shares the 3,5-dimethoxyphenyl group with your compound, is a carboxylic acid used in organic synthesis . It may be employed in a study to investigate the isolation of phananthrene derivatives from the heartwood of Combretum hereroense .
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Antioxidant and Antibacterial Activities : New 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been synthesized and characterized for their antioxidant and antibacterial activities .
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Pharmaceutical Research : Compounds with an indole nucleus, which is similar to the structure of your compound, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
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Organic Synthesis : (3,5-Dimethoxyphenyl)acetic acid, which shares the 3,5-dimethoxyphenyl group with your compound, is a carboxylic acid used in organic synthesis . It may be employed in a study to investigate the isolation of phananthrene derivatives from the heartwood of Combretum hereroense .
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Antioxidant and Antibacterial Activities : New 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been synthesized and characterized for their antioxidant and antibacterial activities .
Safety And Hazards
“Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3;/h4-6,13H,7-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJIQUUJUGXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC(=O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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